5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one
Description
Properties
IUPAC Name |
5,6-bis(4-methoxyphenyl)-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-13-7-3-11(4-8-13)15-16(19-20-17(21)18-15)12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTQIXGIWFMLRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=O)NN=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40282585 | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5471-46-5 | |
| Record name | NSC26670 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3(2h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40282585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one (CAS Number: 5471-46-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C17H15N3O3
- Molecular Weight : 309.33 g/mol
- Structure : The compound features a triazine ring with two methoxyphenyl groups at the 5 and 6 positions, contributing to its lipophilicity and potential biological activity .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. A notable study evaluated various derivatives of this compound for their antiproliferative effects against several cancer cell lines, including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cells.
- Mechanism of Action : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways. Key findings include:
Antitubercular Activity
Another area of investigation involves the compound's antitubercular properties. Research indicates that derivatives similar to this compound exhibit significant activity against Mycobacterium tuberculosis. The mechanism appears to involve the release of nitric oxide and inhibition of essential bacterial enzymes .
Study on Apoptosis Induction
A specific study focused on a hybrid derivative containing the triazole moiety alongside the triazine structure (designated as compound 11E ) demonstrated superior antiproliferative effects compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). The IC50 values for various derivatives were reported as follows:
| Compound | IC50 (MGC-803) | IC50 (EC-109) | IC50 (PC-3) |
|---|---|---|---|
| 11E | 6 µM | 8 µM | 10 µM |
| 5-FU | 9.79 µM | 56.20 µM | 12.87 µM |
This data suggests that the incorporation of a triazole enhances the biological efficacy of triazine derivatives .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives have revealed that modifications at specific positions significantly influence their biological activity. For instance:
Comparison with Similar Compounds
1,2,4-Triazin-3(2H)-one Derivatives Targeting Tubulin
Compounds like 5,6-diphenyl-1,2,4-triazin-3(2H)-one derivatives () and antiproliferative triazinones () share the core structure but differ in substituents. For example:
Key Structural Determinants :
Anti-HIV and Anticancer Triazine Derivatives
Heterobicyclic nitrogen systems (e.g., 1,2,4-triazino[3,4-b][1,3,4]thiadiazolones) demonstrate broad-spectrum activity:
Pesticide Analogues
Triazinones like metribuzin (CAS 21087-64-9) and pymetrozine (CAS 123312-89-0) share the triazinone core but are tailored for agricultural use:
- Metribuzin : A herbicide with a tert-butyl group and methylthio substituent ().
- 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one : Lacks the alkyl/thiomethyl groups critical for herbicidal activity, reflecting its focus on mammalian targets ().
Pharmacological and Physicochemical Properties
Table 1: Comparative Analysis of Key Compounds
Solubility and Bioavailability
- 5,6-Bis(4-methoxyphenyl)-triazinone: Higher solubility in polar solvents (ethanol, methanol) compared to ether ().
- Metribuzin : Low water solubility (0.06 g/L at 20°C), limiting mammalian bioavailability ().
Preparation Methods
Procedure :
- Step 1 : Synthesize bis(4-methoxyphenyl)glyoxal via oxidation of 4,4'-dimethoxybenzil or Stetter reaction.
- Step 2 : React the glyoxal derivative (1 mmol) with semicarbazide (1.2 mmol) in ethanol at 80°C for 30 hours.
- Step 3 : Isolate the product by solvent removal, followed by recrystallization from ethanol.
Key Data :
| Parameter | Value/Detail |
|---|---|
| Yield | ~65–75% (estimated from analogous reactions) |
| Reaction Time | 30 hours |
| Solvent | Ethanol |
| Purification | Recrystallization (ethanol) |
Comparative Analysis of Methods
| Method | Condensation Reaction | Suzuki Coupling (Hypothetical) |
|---|---|---|
| Starting Materials | Bis(4-methoxyphenyl)glyoxal, semicarbazide | Halogenated triazinone, 4-methoxyphenylboronic acid |
| Catalyst | None | Pd(PPh₃)₄ or magnetic Pd/SiO₂ |
| Reaction Time | 30 hours | 6–12 hours (estimated) |
| Yield | Moderate (65–75%) | Potentially higher (80–90%) |
| Selectivity | High | High |
| Byproducts | Minimal | Requires halogen removal |
Critical Considerations
- Condensation Limitations : Long reaction times and moderate yields.
- Suzuki Coupling Challenges : Requires halogenated precursors, which may need additional synthesis steps.
- Alternative Pathways : Friedel-Crafts alkylation (historically used for triazines) faces selectivity issues and is less environmentally friendly.
Optimization Strategies
- Catalyst Enhancement : Magnetic Pd catalysts (e.g., Pd/SiO₂) improve recyclability and reduce metal leaching.
- Solvent Systems : Mixed solvents (e.g., DMF/H₂O) enhance coupling efficiency.
- Microwave Assistance : Could reduce condensation reaction time from 30 hours to <10 hours.
Q & A
Basic: What are the key considerations for synthesizing 5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3(2H)-one, and how can purity be optimized?
Methodological Answer:
Synthesis requires careful selection of starting materials (e.g., substituted phenols and nitriles) and stepwise optimization. For example, highlights the use of 4-methoxyphenol in triazine synthesis via nucleophilic substitution, while emphasizes recrystallization (e.g., dichloromethane/diethyl ether) to achieve >80% purity. Key steps include:
- Temperature control : Reflux conditions (e.g., 3 hours at 80–100°C) to ensure complete cyclization .
- Purification : Column chromatography or recrystallization to isolate the triazinone core, with IR and -NMR used to confirm functional groups and aromatic substitution patterns .
Basic: How should researchers characterize the electronic and steric effects of 4-methoxyphenyl substituents on this triazinone core?
Methodological Answer:
Combine spectroscopic and computational tools:
- Spectroscopy : UV-Vis to assess conjugation effects (methoxy groups enhance electron density), and -NMR to map electronic environments of triazine carbons .
- DFT calculations : Optimize molecular geometry (e.g., Gaussian software) to quantify steric hindrance and HOMO-LUMO gaps influenced by substituents .
- X-ray crystallography : Resolve crystal packing interactions (e.g., π-π stacking of aromatic rings) .
Advanced: How can conflicting data on the compound’s stability under oxidative conditions be resolved?
Methodological Answer:
Contradictions often arise from methodological variability. recommends:
- Controlled degradation studies : Expose the compound to HO or UV light in a pH-buffered system, monitoring via HPLC-MS to identify degradation products .
- Statistical validation : Use ANOVA to compare stability across batches (e.g., split-plot design as in ) and isolate variables like solvent polarity .
- Theoretical modeling : Apply QSPR (Quantitative Structure-Property Relationship) to predict reactivity trends .
Advanced: What experimental frameworks are suitable for studying the environmental fate of this compound?
Methodological Answer:
Adopt a tiered approach per :
Laboratory studies :
- Hydrolysis kinetics : Measure half-life in aqueous buffers at varying pH (4–10) .
- Photolysis : Use xenon-arc lamps to simulate sunlight, analyzing by LC-MS .
Ecotoxicology :
- Microcosm assays : Assess biodegradation in soil/water systems using OECD 307 guidelines .
- QSAR models : Predict bioaccumulation potential using logP and molecular weight .
Advanced: How can researchers correlate structural modifications with biological activity in triazinone derivatives?
Methodological Answer:
and 16 suggest:
- SAR (Structure-Activity Relationship) workflows :
- Molecular docking : Map binding interactions with target proteins (e.g., using AutoDock Vina) .
Advanced: What strategies mitigate challenges in scaling up synthesis for reproducibility?
Methodological Answer:
and 17 recommend:
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progress in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., catalyst loading, solvent ratio) .
- Batch consistency : Validate purity across scales via DSC (differential scanning calorimetry) and TGA .
Basic: What spectroscopic techniques are essential for confirming the triazinone structure?
Methodological Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
